molecular formula C15H15ClN2O4 B2415070 3-Chloro-4-[(E)-2-cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]benzoic acid CAS No. 1799259-69-0

3-Chloro-4-[(E)-2-cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]benzoic acid

Cat. No. B2415070
CAS RN: 1799259-69-0
M. Wt: 322.75
InChI Key: LVSQKKKSKYUQGX-UHFFFAOYSA-N
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Description

The compound “3-Chloro-4-[(E)-2-cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]benzoic acid” is a complex organic molecule that contains several functional groups, including a carboxylic acid group, a cyano group, an amine group, and a methoxy group .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Studies on chemical synthesis techniques, such as asymmetric synthesis, have been conducted to understand the formation and properties of complex chemical structures similar to 3-Chloro-4-[(E)-2-cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]benzoic acid. This involves exploring the stereoselectivity and absolute configurations of diastereomeric compounds, providing a foundation for synthetic chemistry applications (Shetty & Nelson, 1988).

Electrochemical Studies

  • Electrochemical behavior of unsymmetrical dihydropyridines with cyano substituents has been analyzed to understand their reduction and oxidation processes. This research is relevant for developing new electrochemical methods and understanding the electronic properties of complex molecules (David et al., 1995).

Corrosion Inhibition

  • Cyanoacetamide derivatives, similar in functionality to the compound , have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic media. This research highlights the potential applications of such compounds in protecting metals from corrosion (Fouda et al., 2008).

Biochemical Applications

  • The involvement of medium chain acyl-CoA synthetase in glycine conjugation of benzoic acid derivatives with electron-donating groups has been explored. This suggests potential applications in drug metabolism and pharmacokinetics studies, where understanding the conjugation processes is crucial (Kasuya et al., 1996).

Organic and Polymer Chemistry

  • Polyaniline doped with benzoic acid and substituted benzoic acids, including compounds with functionalities similar to the one , has been synthesized and characterized. This research opens up applications in conductive polymers and materials science, where such doped polyaniline can be used in electronic devices (Amarnath & Palaniappan, 2005).

properties

IUPAC Name

3-chloro-4-[(E)-2-cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c1-22-6-2-5-18-14(19)12(9-17)7-10-3-4-11(15(20)21)8-13(10)16/h3-4,7-8H,2,5-6H2,1H3,(H,18,19)(H,20,21)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSQKKKSKYUQGX-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=CC1=C(C=C(C=C1)C(=O)O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)/C(=C/C1=C(C=C(C=C1)C(=O)O)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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